molecular formula C23H31N3O6S2 B2995497 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 441291-08-3

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2995497
CAS No.: 441291-08-3
M. Wt: 509.64
InChI Key: YNDCIGVPNHQHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps, typically starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through various organic synthesis techniques, including cyclization reactions.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl and carboxamide groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other cyclohepta[b]thiophene derivatives with different substituents. For example:

Biological Activity

The compound 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide , a complex organic molecule, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4O6S2C_{22}H_{30}N_{4}O_{6}S_{2}, with a molecular weight of 510.6 g/mol. The structure features a cyclohepta[b]thiophene core substituted with a sulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases that play roles in cell signaling pathways, potentially leading to apoptosis in cancer cells.
  • Tubulin Polymerization : Similar to other thiophene derivatives, it could disrupt tubulin polymerization, which is crucial for cell division. This mechanism has been observed in related compounds that induce cell cycle arrest and apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the cyclohepta[b]thiophene scaffold:

  • In Vitro Studies : A related compound demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), and T47D (breast cancer) with GI50 values ranging from 0.36 to 2.27 μM . These findings suggest that the compound may be effective in targeting multiple types of cancer.
  • Mechanistic Insights : The ability to induce apoptosis via caspase activation (caspase 3, 8, and 9) and cell cycle arrest at the G2/M phase has been documented . Such mechanisms indicate a multifaceted approach to combating tumor growth.

Antiviral Activity

The compound's structural analogs have also been studied for antiviral properties , particularly against HIV:

  • RNase H Inhibition : Some derivatives have shown promise as inhibitors of the RNase H activity associated with reverse transcriptase in HIV. For instance, certain compounds exhibited IC50 values in the nanomolar range, indicating potent antiviral effects .

Case Studies

  • Antiproliferative Activity :
    • A study evaluated several cyclohepta[b]thiophene derivatives for their anticancer effects. Compound variants showed varying degrees of efficacy against multiple cancer cell lines, with some achieving submicromolar growth inhibition values .
  • Mechanistic Studies :
    • Detailed mechanistic studies revealed that certain derivatives could bind to allosteric sites on target proteins, affecting their function without directly competing with substrate binding sites. This innovative approach could lead to the development of novel therapeutic agents targeting resistant strains of viruses or tumors .

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S2/c1-31-14-12-26(13-15-32-2)34(29,30)17-10-8-16(9-11-17)22(28)25-23-20(21(24)27)18-6-4-3-5-7-19(18)33-23/h8-11H,3-7,12-15H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCIGVPNHQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.